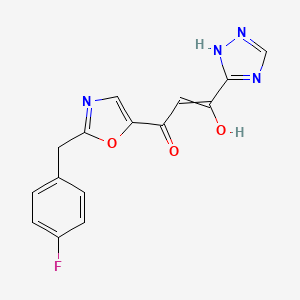
((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a phosphoryl group, making it a unique molecule with diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the introduction of the phosphoryl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine base or the phosphoryl group, resulting in the formation of amines or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or phosphines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid exerts its effects involves interactions with specific molecular targets. The purine base can bind to nucleic acids, influencing DNA and RNA synthesis. The phosphoryl group can participate in phosphorylation reactions, affecting various signaling pathways and enzymatic activities.
Comparaison Avec Des Composés Similaires
Adenosine: A nucleoside with a similar purine base but lacking the tetrahydrofuran ring and phosphoryl group.
Ribavirin: An antiviral compound with a similar purine base but different functional groups.
Acyclovir: An antiviral drug with a similar purine base but a different sugar moiety.
Uniqueness: The unique combination of the purine base, tetrahydrofuran ring, and phosphoryl group in ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid distinguishes it from other compounds. This unique structure imparts specific chemical properties and biological activities, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
117627-23-3 |
|---|---|
Formule moléculaire |
C12H16N5O7P |
Poids moléculaire |
373.26 g/mol |
Nom IUPAC |
2-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C12H16N5O7P/c13-11-10-12(15-4-14-11)17(5-16-10)8-1-6(18)7(24-8)2-23-25(21,22)3-9(19)20/h4-8,18H,1-3H2,(H,19,20)(H,21,22)(H2,13,14,15)/t6-,7+,8+/m0/s1 |
Clé InChI |
QYYJHQALAIQUOU-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(CC(=O)O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


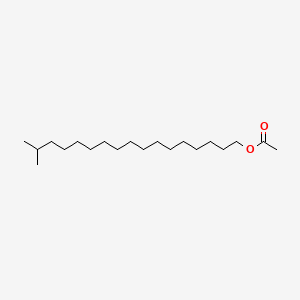
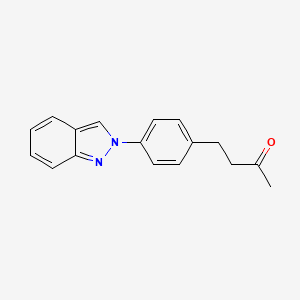
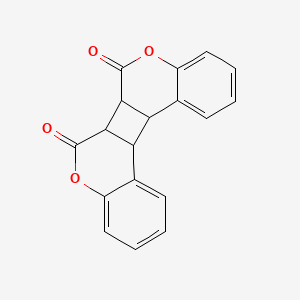
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
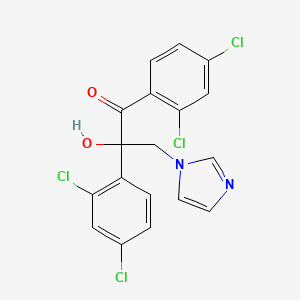


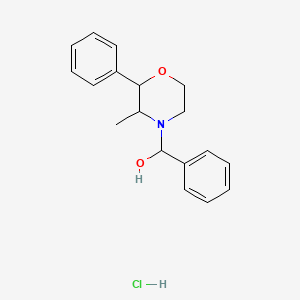
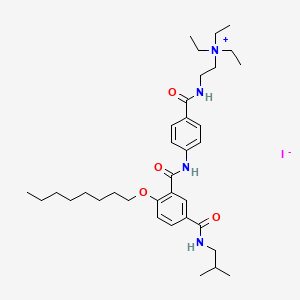
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
